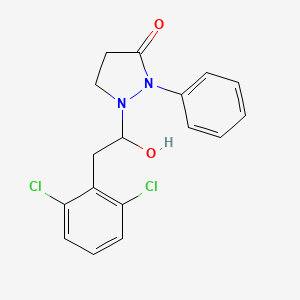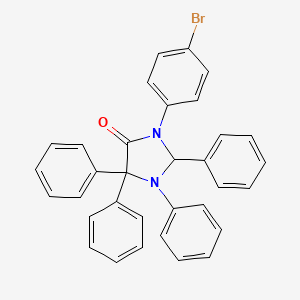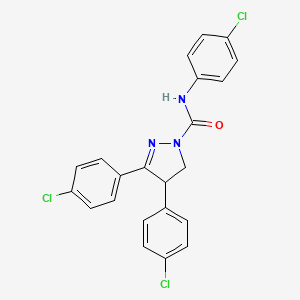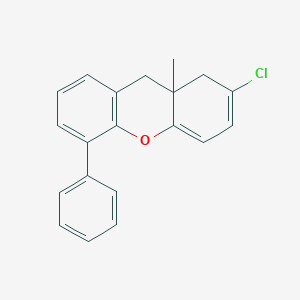
1-(2-(2,6-Dichlorophenyl)-1-hydroxyethyl)-2-phenylpyrazolidin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(2,6-Dichlorophenyl)-1-hydroxyethyl)-2-phenylpyrazolidin-3-one is a synthetic organic compound that belongs to the class of pyrazolidinones This compound is characterized by the presence of a pyrazolidinone ring substituted with a 2,6-dichlorophenyl group and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2,6-Dichlorophenyl)-1-hydroxyethyl)-2-phenylpyrazolidin-3-one typically involves the reaction of 2,6-dichlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone This intermediate is then subjected to cyclization under acidic conditions to yield the pyrazolidinone ring
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-(2-(2,6-Dichlorophenyl)-1-hydroxyethyl)-2-phenylpyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The pyrazolidinone ring can be reduced to form pyrazolidine derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(2-(2,6-Dichlorophenyl)-1-oxoethyl)-2-phenylpyrazolidin-3-one.
Reduction: Formation of 1-(2-(2,6-Dichlorophenyl)-1-hydroxyethyl)-2-phenylpyrazolidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(2-(2,6-Dichlorophenyl)-1-hydroxyethyl)-2-phenylpyrazolidin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(2-(2,6-Dichlorophenyl)-1-hydroxyethyl)-2-phenylpyrazolidin-3-one involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to a reduction in the production of inflammatory mediators, contributing to its anti-inflammatory effects.
相似化合物的比较
Similar Compounds
Diclofenac: A non-steroidal anti-inflammatory drug (NSAID) with a similar 2,6-dichlorophenyl group.
Aceclofenac: Another NSAID with structural similarities to diclofenac.
2,6-Dichlorophenylbiguanide: A compound with a 2,6-dichlorophenyl group but different functional groups.
Uniqueness
1-(2-(2,6-Dichlorophenyl)-1-hydroxyethyl)-2-phenylpyrazolidin-3-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyethyl group and pyrazolidinone ring differentiate it from other similar compounds, providing unique opportunities for chemical modifications and applications.
属性
CAS 编号 |
60260-70-0 |
|---|---|
分子式 |
C17H16Cl2N2O2 |
分子量 |
351.2 g/mol |
IUPAC 名称 |
1-[2-(2,6-dichlorophenyl)-1-hydroxyethyl]-2-phenylpyrazolidin-3-one |
InChI |
InChI=1S/C17H16Cl2N2O2/c18-14-7-4-8-15(19)13(14)11-17(23)20-10-9-16(22)21(20)12-5-2-1-3-6-12/h1-8,17,23H,9-11H2 |
InChI 键 |
BHQODHNLCPDWKK-UHFFFAOYSA-N |
规范 SMILES |
C1CN(N(C1=O)C2=CC=CC=C2)C(CC3=C(C=CC=C3Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Nitro-2-{[4-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14599487.png)



![2-[(2-Ethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14599500.png)
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-3-nitrobenzene](/img/structure/B14599502.png)
![(Difluoromethyl)[bis(fluoromethyl)]methylsilane](/img/structure/B14599503.png)
![6-Amino-8H-naphtho[2,3-c]xanthene-5,8,14-trione](/img/structure/B14599510.png)
![2-[Methyl(phenyl)amino]ethane-1-sulfonyl fluoride](/img/structure/B14599525.png)

![2-[(Pentachlorophenyl)amino]ethanol](/img/structure/B14599540.png)
![3-[(4-Ethenylphenyl)methyl]pentane-2,4-dione](/img/structure/B14599544.png)
